molecular formula C14H11Cl2NO4S B3036315 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid CAS No. 339102-82-8

2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B3036315
CAS No.: 339102-82-8
M. Wt: 360.2 g/mol
InChI Key: UPMDPPGGMLDHBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid consists of a dichlorophenyl group, a sulfonyl group, an aniline group, and an acetic acid group. The InChI code for this compound is 1S/C14H11Cl2NO4S/c15-10-6-7-12 (16)13 (8-10)22 (20,21)17 (9-14 (18)19)11-4-2-1-3-5-11/h1-8H,9H2, (H,18,19) .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using triethylamine, and characterized using NMR spectra. It has shown affinity towards cholinesterase enzymes, with implications for its potential applications in molecular docking and density functional theory studies (Korkmaz, Rhyman, & Ramasami, 2022).

Application in Fluorographic Procedures

  • Acetic acid as a solvent for 2,5-diphenyloxazole (PPO) has been optimized for fluorographic procedures. The procedure with acetic acid/PPO showed technical advantages like not needing to pre-fix proteins in gels (Skinner & Griswold, 1983).

Role in Oxidation Reactions

  • The compound plays a role in the oxidation of dihydrothiophenes, showing that it can be used in creating thiophene and sulfone derivatives, important in understanding the mechanisms of these oxidation processes (TakayaTakao et al., 1968).

Involvement in Synthesis of Derivatives

  • Involved in the synthesis of pyridine carboxamide and pyrrolopyridine derivatives, showing its utility in creating compounds with potential antimicrobial activities (Ammar et al., 2011).

Spectrophotometric Determination

  • Used in the spectrophotometric determination of herbicides, indicating its utility in analytical chemistry for herbicide detection and environmental monitoring (Shah, Jan, & Bashir, 2006).

Antimetastatic Activity

  • Derivatives of the compound have been synthesized to search for potential antimetastatic compounds, highlighting its relevance in pharmaceutical research and cancer treatment studies (Mishkinene & Valavichene, 1997).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

  • The compound is involved in the synthesis of dioxetanes, indicating its utility in organic chemistry and materials science for creating compounds with specific chemical properties (Watanabe et al., 2010).

Environmental Protection and Degradation Studies

  • Utilized in the study of degradation and mineralization of herbicides in aqueous solutions, emphasizing its importance in environmental protection research (Mehralipour & Kermani, 2021).

Electrocatalytic Degradation

  • Investigated for its role in the electrocatalytic degradation of chlorophenols in wastewater treatment, highlighting its applications in environmental chemistry and water purification research (Niu et al., 2013).

Properties

IUPAC Name

2-(N-(2,5-dichlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)22(20,21)17(9-14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMDPPGGMLDHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235713
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-82-8
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,5-Dichlorophenyl)sulfonyl]-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}acetic acid
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